(R)-duloxetine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of duloxetine involves multiple steps, starting from precursor molecules to achieve its final structure. While specific synthesis routes can vary, they typically involve the formation of the central pharmacophore and the attachment of side chains crucial for its activity. The process demands precision in controlling reaction conditions to ensure the selectivity of the product (Carter & McCormack, 2009).

Molecular Structure Analysis

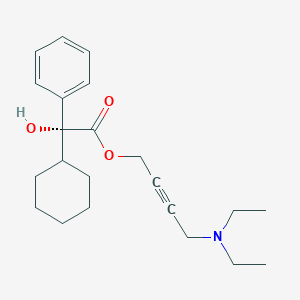

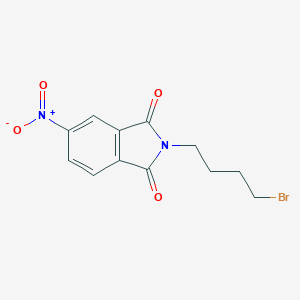

Duloxetine's molecular structure is key to its function as an SNRI. Its structure allows for the potent and selective inhibition of serotonin and norepinephrine reuptake, with minimal effect on other neurotransmitter systems. This specificity is attributed to its interaction with transporter proteins, where it binds with high affinity to prevent the reuptake of these neurotransmitters (Carter & McCormack, 2009).

Chemical Reactions and Properties

Duloxetine's chemical stability and reactivity are influenced by its structural features, including its aromatic ring and the amine functional group. These features contribute to its pharmacokinetics, such as its metabolism predominantly by cytochrome P450 enzymes in the liver and its subsequent excretion. The drug's design ensures a balance between lipophilicity and hydrophilicity, optimizing its absorption and distribution (Carter & McCormack, 2009).

Physical Properties Analysis

The physical properties of duloxetine, such as solubility and melting point, play a crucial role in its formulation and efficacy as a medication. Its solubility in water and organic solvents affects its absorption and bioavailability, while its melting point can influence the stability and storage conditions of the drug. These properties are considered in the development of duloxetine's dosage forms (Knadler et al., 2011).

Chemical Properties Analysis

Duloxetine's chemical properties, including its pKa and logP values, determine its pharmacodynamics and interaction with biological targets. The drug's ability to cross the blood-brain barrier is partly due to these chemical properties, facilitating its therapeutic effects in the central nervous system. Furthermore, its interactions with cytochrome P450 enzymes affect its metabolism and potential drug-drug interactions (Knadler et al., 2011).

Wissenschaftliche Forschungsanwendungen

Analgesic Effects : Research indicates that R-duloxetine and N-methyl duloxetine are highly effective against postoperative pain, suggesting their potential as novel analgesics (Wang et al., 2016).

Antidepressant-like Effects : Duloxetine reduces immobility time in the forced swimming test, indicating its antidepressant-like effect, which may involve blocking NMDA receptors or inhibiting NO (Zomkowski et al., 2012).

Treatment of Diabetic Neuropathy and Fibromyalgia : Duloxetine is effective in treating painful diabetic peripheral neuropathy, fibromyalgia, and painful physical symptoms in depression (Lunn et al., 2014). It also improves behavioral activities in depressed rats and shows increased bioavailability compared to its suspension form (Sindhu et al., 2018).

Analgesic Action via Sodium Channel Blockade : Duloxetine preferentially blocks late Nav1.7 Na+ currents, which may partly account for its analgesic action (Wang et al., 2010).

Interaction with Other Drugs : As both a substrate and inhibitor of CYP2D6, duloxetine can impact the pharmacokinetics of other drugs (Skinner et al., 2003).

Treatment of Major Depressive Disorder : Duloxetine is effective in the acute treatment of major depressive disorder, with significant remission probabilities (Detke et al., 2004).

Use in Stress Urinary Incontinence : Duloxetine has shown efficacy and tolerability in treating women with stress urinary incontinence (Dmochowski et al., 2003).

Generalized Anxiety Disorder Management : It's an effective first-line treatment option for generalized anxiety disorder (GAD) (Carter & McCormack, 2009).

Wirkmechanismus

Duloxetine inhibits serotonin and norepinephrine reuptake, thus combining two therapeutic mechanisms in one agent to treat depression and anxiety. As well, duloxetine enhances dopamine levels within the prefrontal cortex . The mechanism of action behind the increase in dopamine levels involves the inhibition of norepinephrine transporters .

Safety and Hazards

Generally, duloxetine is safe and well-tolerated across indications, with few reported serious side effects. Common adverse events are consistent with the pharmacology of the molecule and are mainly referable to the gastrointestinal and the nervous systems . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Zukünftige Richtungen

Treatment-resistant depression continues to challenge mental health care providers, and further relevant research involving newer drugs is warranted to improve the quality of life of patients with the disorder . Future studies need to replicate findings in larger samples with longer observation periods using the double-blind RCT designs .

Eigenschaften

IUPAC Name |

(3R)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUITGRIYCTCEM-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151424 | |

| Record name | (R)-Duloxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-duloxetine | |

CAS RN |

116539-60-7 | |

| Record name | (R)-Duloxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116539-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Duloxetine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116539607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Duloxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DULOXETINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK9VOT90JQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-3-hexadecanoyloxy-2-[(5S,6Z,8E,11E,14E)-5-hydroxyicosa-6,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B39977.png)